molecular formula C20H19N3O2S2 B3310560 N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide CAS No. 946210-73-7

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide

Cat. No. B3310560
CAS RN: 946210-73-7
M. Wt: 397.5 g/mol
InChI Key: SGLUDJVBLMWBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide, also known as Compound A, is a thiazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide A is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are essential for the growth and proliferation of cancer cells. One of the proposed mechanisms of action involves the inhibition of tubulin polymerization, which results in the disruption of the microtubule network and the induction of cell cycle arrest and apoptosis. Another proposed mechanism of action involves the inhibition of topoisomerase II, which results in the accumulation of DNA damage and the induction of cell death.
Biochemical and Physiological Effects:
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide A has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest and apoptosis, and the inhibition of angiogenesis. In addition, N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide A has been shown to exhibit low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for the development of new anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide A in lab experiments is its potent antitumor activity and low toxicity towards normal cells. This makes it an ideal candidate for the development of new anticancer drugs. However, one of the limitations of using N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide A in lab experiments is its complex synthesis process, which makes it difficult to obtain large quantities of the compound for use in in vivo studies.

Future Directions

There are several future directions for the research on N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide A. One of the future directions is the development of new derivatives of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide A with improved efficacy and safety profiles. Another future direction is the investigation of the mechanism of action of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide A and the identification of its molecular targets. Furthermore, the potential applications of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide A in other fields, such as neurodegenerative diseases and infectious diseases, should be explored. Finally, the development of new synthesis methods for N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide A should be investigated to overcome the limitations of the current synthesis process.

Scientific Research Applications

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide A has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide A has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In drug discovery, N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide A has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In cancer research, N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide A has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c1-12-8-13(2)10-15(9-12)18(25)23-19-17(14-6-4-3-5-7-14)22-20(27-19)26-11-16(21)24/h3-10H,11H2,1-2H3,(H2,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLUDJVBLMWBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide
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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide
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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide
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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide
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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide
Reactant of Route 6
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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide

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